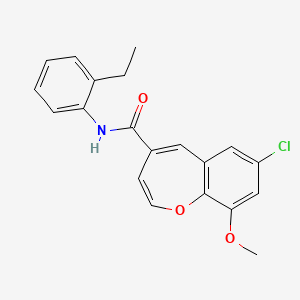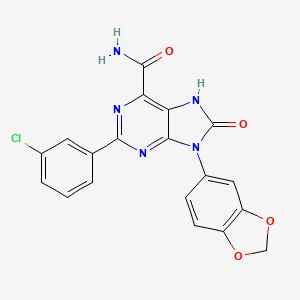
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide (CEMBOC) is a novel synthetic compound that has been studied for its potential applications in scientific research. CEMBOC has been found to possess unique biochemical and physiological properties that make it an attractive candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to possess unique biochemical and physiological properties that make it an attractive candidate for use in laboratory experiments. These properties include its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has also been found to possess anti-bacterial, anti-fungal, and anti-viral activities. Furthermore, it has been found to possess anti-diabetic, anti-allergic, and anti-depressant effects.
Mecanismo De Acción
The mechanism of action of 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is not yet fully understood. However, it is believed that 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It is also believed that 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide may act by modulating the activity of certain transcription factors, such as nuclear factor-κB (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been found to possess anti-bacterial, anti-fungal, and anti-viral activities. Furthermore, it has been found to possess anti-diabetic, anti-allergic, and anti-depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide in laboratory experiments include its relatively simple synthesis method, its high yield of product, and its wide range of biochemical and physiological effects. The main limitation of using 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide in laboratory experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
Future research on 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide should focus on further elucidating its mechanism of action and exploring its potential applications in the fields of medicine and biotechnology. Additionally, further research should be conducted to investigate the effects of 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide on other biochemical and physiological processes, such as metabolism and cell signaling. Finally, further research should be conducted to investigate the potential toxic effects of 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide.
Métodos De Síntesis
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is synthesized by a multi-step process involving the condensation of 2-ethylphenol, benzaldehyde, and chloroacetic acid in the presence of a base. The resulting product is then treated with methoxylamine hydrochloride to form the desired 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide. This method of synthesis has been found to be relatively simple and efficient, and yields a high yield of product.
Propiedades
IUPAC Name |
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-13-6-4-5-7-17(13)22-20(23)14-8-9-25-19-15(10-14)11-16(21)12-18(19)24-2/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQRLHMMRKMXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510448.png)

![2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510457.png)
![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510469.png)

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B6510486.png)

![6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate](/img/structure/B6510508.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6510524.png)
![2-[4-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B6510535.png)
![3-methyl-5-[2-(naphthalen-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510537.png)
![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6510540.png)
![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B6510542.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B6510544.png)